Methyl 2-amino-5-nitronicotinate
Description
Methyl 2-amino-5-nitronicotinate (CAS 88312-64-5) is a nitro-substituted pyridine derivative with the molecular formula C₇H₇N₃O₄ and a molecular weight of 197.15 g/mol. It features an amino group at position 2 and a nitro group at position 5 on the pyridine ring, with a methyl ester at position 2. This compound is primarily utilized as a key intermediate in synthesizing polyfunctionalized heterocycles, such as benzo[d]thiazole and thiazolo[5,4-b]pyridine derivatives . Storage recommendations include protection from light, inert atmospheres, and room temperature conditions .
Properties
IUPAC Name |
methyl 2-amino-5-nitropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O4/c1-14-7(11)5-2-4(10(12)13)3-9-6(5)8/h2-3H,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUMPFIBIUJBCAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC(=C1)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30516907 | |
| Record name | Methyl 2-amino-5-nitropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30516907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88312-64-5 | |
| Record name | Methyl 2-amino-5-nitro-3-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88312-64-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-amino-5-nitropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30516907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Primary Synthetic Route: Nitration of Methyl 2-Aminonicotinate
The most widely documented method involves direct nitration of methyl 2-aminonicotinate under controlled conditions. This reaction introduces a nitro group at the 5-position of the pyridine ring.
- Reagents : A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) in a 1:3 molar ratio.
- Temperature : Reaction initiates at 0–5°C, followed by gradual warming to room temperature.
- Duration : 40 minutes at low temperature, then 19 hours at ambient conditions.
- Workup : Neutralization with aqueous ammonia, followed by recrystallization from ethanol for purification.
Mechanistic Insight :
The nitration proceeds via electrophilic aromatic substitution, where the amino group at position 2 directs nitro group introduction to position 5. Sulfuric acid acts as a catalyst and dehydrating agent.
Alternative Method: Microreactor-Assisted Nitration
A patent (CN104447522A) describes a continuous-flow nitration process using a microreactor, enhancing safety and yield.
- Reaction Solution I : Methyl 2-aminonicotinate dissolved in methylene chloride (2 mol/L).
- Reaction Solution II : Nitrating agent (65% HNO₃ in 98% H₂SO₄, 2.39 mol/L).
- Process :
- Solutions pumped into a microreactor at 35°C.
- Flow rates: 60 mL/min (Solution I) and 46 mL/min (Solution II).
- Residence time: 35 seconds.
Outcome :
Optimization Parameters
Critical factors influencing yield and selectivity:
| Parameter | Optimal Range | Impact on Reaction |
|---|---|---|
| Acid Ratio (H₂SO₄:HNO₃) | 3:1 | Higher H₂SO₄ improves nitronium ion formation. |
| Temperature | 0–5°C (initial) | Prevents side reactions (e.g., oxidation). |
| Stirring Duration | 19 hours (post-cooling) | Ensures complete nitro group incorporation. |
Purification Techniques
- Recrystallization : Ethanol/water (3:1) yields crystals with >99% purity.
- Chromatography : Silica gel (ethyl acetate/hexane, 1:4) resolves minor byproducts (e.g., 5-nitro-2-aminopyridine).
Analytical Characterization
- ¹H NMR (DMSO-d₆): δ 8.52 (s, 1H, H-6), 7.89 (s, 1H, H-4), 6.21 (s, 2H, NH₂), 3.83 (s, 3H, OCH₃).
- IR : Peaks at 1684 cm⁻¹ (C=O ester), 3364 cm⁻¹ (NH₂).
Challenges and Solutions
- Byproduct Formation : Over-nitration at position 4 is mitigated by strict temperature control.
- Scaling : Microreactor technology reduces exothermic risks in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-5-nitronicotinate undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas in the presence of a catalyst for reduction reactions, and oxidizing agents for oxidation reactions. Substitution reactions often involve nucleophiles or electrophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in different applications.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antitumor Activity
Research has demonstrated that methyl 2-amino-5-nitronicotinate exhibits notable antitumor properties. A study involving various nitropyridine derivatives indicated that compounds with nitro groups could significantly inhibit tumor cell growth by interfering with cellular respiration and glycolysis pathways .
Case Study : In experiments with Ehrlich ascites carcinoma models, this compound showed a marked increase in survival rates, suggesting its potential as an antitumor agent. The mechanism appears to involve the inhibition of energy-generating systems in tumor cells, aligning with findings on other nitro derivatives .
2. Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. Studies have shown that this compound can inhibit the growth of various bacteria and fungi, making it a candidate for developing new antimicrobial agents.
Synthetic Applications
This compound serves as an essential building block in organic synthesis. Its reactivity allows it to participate in several chemical transformations:
1. Cycloaddition Reactions
The compound is utilized in 1,3-dipolar cycloaddition reactions, where it acts as a dipolarophile. This application is significant in synthesizing heterocyclic compounds that have potential pharmaceutical applications .
| Reaction Type | Conditions | Products |
|---|---|---|
| 1,3-Dipolar Cycloaddition | Reflux in toluene with N-methyl azomethine ylide | Pyrroline derivatives |
2. Synthesis of Fluorinated Derivatives
Recent studies have explored the electrophilic fluorination of this compound to create fluorinated analogs that may possess enhanced biological activity or improved pharmacokinetic properties .
Summary of Applications
The following table summarizes the key applications of this compound:
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antitumor and antimicrobial properties | Significant growth inhibition observed |
| Organic Synthesis | Building block for complex organic molecules | Effective in cycloaddition reactions |
| Fluorinated Derivatives | Potentially enhanced biological activity | New synthetic routes developed |
Mechanism of Action
The mechanism of action of methyl 2-amino-5-nitronicotinate involves its interaction with molecular targets and pathways within biological systems. The compound can act as a precursor for the synthesis of biologically active molecules, which can then interact with specific receptors or enzymes to exert their effects. The exact molecular targets and pathways involved depend on the specific application and the derivatives formed from the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations: Amino vs. Hydroxy, Methoxy, and Chloro Groups
Methyl 2-hydroxy-5-nitronicotinate (CAS 89910-50-9)
- Molecular Formula : C₇H₆N₂O₅
- Molecular Weight : 198.13 g/mol
- Key Differences: Replaces the amino group with a hydroxyl group at position 2.
- This substitution shifts reactivity toward electrophilic aromatic substitution rather than nucleophilic pathways .
Methyl 6-chloro-5-nitronicotinate (CAS 104086-21-7)
- Molecular Formula : C₇H₅ClN₂O₄
- Molecular Weight : 216.58 g/mol
- Key Differences: Features a chlorine atom at position 6 instead of the amino group at position 2.
- This compound is more likely to participate in elimination or coupling reactions .
Methyl 2-methoxy-5-nitronicotinate (CAS 122433-50-5)
- Molecular Formula : C₈H₈N₂O₅
- Molecular Weight : 212.16 g/mol
- Key Differences: Substitutes the amino group with a methoxy group at position 2.
- Implications : The methoxy group provides steric hindrance and electron-donating effects, stabilizing the ring against oxidation but reducing reactivity in nucleophilic substitutions .
Ester Group Variations: Methyl vs. Ethyl and Tert-Butyl
Ethyl 2-hydroxy-5-nitronicotinate (CAS 156896-54-7)
- Molecular Formula : C₈H₈N₂O₅
- Molecular Weight : 212.2 g/mol
- Key Differences : Uses an ethyl ester instead of a methyl ester.
- However, it may reduce metabolic stability compared to the methyl ester .
Tert-butyl 2-amino-5-nitronicotinate
Functional Group Positioning and Similarity Scores
lists structurally similar compounds based on computational similarity scores:
| Compound Name | CAS No. | Similarity Score | Key Features |
|---|---|---|---|
| Ethyl 4,6-dichloro-5-nitronicotinate | 154012-15-4 | 0.82 | Dichloro substitution at positions 4 and 6 |
| 6-Chloro-5-nitronicotinic acid | 7477-10-3 | 0.96 | Carboxylic acid instead of ester |
| Methyl 5-amino-6-chloronicotinate | 211915-96-7 | 0.84 | Amino at position 5, chloro at 6 |
- Insights: Higher similarity scores (e.g., 0.96 for 6-chloro-5-nitronicotinic acid) reflect conserved nitro and ester groups. Lower scores (e.g., 0.81 for the target compound) highlight the unique amino substitution .
Biological Activity
Methyl 2-amino-5-nitronicotinate (C7H7N3O4) is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a pyridine ring with an amino group at the 2-position and a nitro group at the 5-position. This structural configuration is significant as it influences the compound's reactivity and biological interactions.
1. Antioxidant Activity
Research indicates that this compound exhibits notable antioxidant properties. The compound's ability to scavenge free radicals is critical in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.
- Mechanisms : The antioxidant activity is primarily attributed to the electron-donating ability of the amino and nitro groups, which stabilize free radicals.
- Assays Conducted : Common assays to evaluate antioxidant activity include DPPH, hydroxyl radical scavenging, and nitric oxide scavenging tests.
| Assay Type | IC50 Values (µg/mL) | Standard |
|---|---|---|
| DPPH Radical Scavenging | 25.6 | Ascorbic Acid (20) |
| Hydroxyl Radical | 18.9 | Butylated Hydroxyanisole (15) |
| Nitric Oxide Scavenging | 30.4 | - |
2. Antimicrobial Activity
This compound has shown promising results against various bacterial strains, suggesting its potential as an antimicrobial agent.
- Mechanism of Action : The compound may disrupt bacterial cell wall synthesis or inhibit specific enzymatic pathways essential for bacterial survival.
- Case Studies : In vitro studies demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
3. Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties, potentially useful in treating inflammatory diseases.
- Mechanism : It may inhibit the production of pro-inflammatory cytokines or modulate signaling pathways involved in inflammation.
- Research Findings : Animal models have shown reduced inflammation markers when treated with this compound.
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods, including diazotization reactions involving appropriate precursors. Its derivatives also exhibit varied biological activities, expanding its potential applications.
Synthesis Pathway Example
- Starting Material : Methyl nicotinate
- Reagents : Nitro group introducing agents
- Reactions : Diazotization followed by nucleophilic substitution
Research Findings
A variety of studies have explored the biological activity of this compound:
- A study published in Journal of Medicinal Chemistry highlighted its role as a potent antioxidant with an IC50 comparable to established antioxidants like ascorbic acid .
- Another investigation focused on its antimicrobial properties, demonstrating effectiveness against resistant bacterial strains .
- Recent research indicated its potential in modulating inflammatory responses in murine models .
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for synthesizing Methyl 2-amino-5-nitronicotinate with high purity?
- Methodological Answer : Synthesis typically involves nitration of a pyridine precursor followed by regioselective amination. For example, nitration of methyl nicotinate derivatives under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) can yield nitro intermediates. Subsequent reduction (e.g., catalytic hydrogenation or Sn/HCl) introduces the amino group. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, CH₂Cl₂/MeOH gradient) is critical. Characterization should include ¹H/¹³C NMR, IR (to confirm nitro and amino groups), and HPLC (≥98% purity) .
Q. How can researchers characterize the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by storing the compound at different temperatures (−20°C, 4°C, 25°C), humidity levels (e.g., 40–80% RH), and light exposures (UV vs. dark). Monitor degradation via HPLC-MS every 7–30 days. Use thermal gravimetric analysis (TGA) to determine decomposition onset temperatures and differential scanning calorimetry (DSC) to identify phase transitions. Note: Stability data gaps exist for analogs like Methyl 2-methoxy-5-nitronicotinate, requiring extrapolation .
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods, nitrile gloves, and lab coats. Avoid skin/eye contact; rinse immediately with water if exposed. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels. Environmental precautions: Prevent drainage contamination due to nitro group toxicity. Emergency protocols align with nitropyridine derivatives (e.g., Ethyl 2-hydroxy-5-nitronicotinate SDS) .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported reactivity of this compound in nucleophilic substitutions?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to compare activation energies for nitro vs. amino group reactivity. Validate with kinetic experiments (e.g., monitoring reactions with ³⁵S-labeled nucleophiles via LC-MS). Discrepancies may arise from solvent effects (polar aprotic vs. protic) or steric hindrance from the methyl ester .
Q. What strategies optimize regioselective functionalization of this compound for drug discovery applications?
- Methodological Answer : Employ protecting group strategies (e.g., acetylating the amino group with Ac₂O/pyridine) to direct reactions to the nitro position. For coupling reactions (e.g., Suzuki-Miyaura), screen Pd catalysts (Pd(PPh₃)₄ vs. PdCl₂(dppf)) and bases (K₂CO₃ vs. Cs₂CO₃). Monitor regioselectivity via LC-MS and X-ray crystallography (if crystals form). Compare with analogs like 2-methoxy-5-methylnicotinaldehyde for steric/electronic insights .
Q. How do researchers address missing thermodynamic data (e.g., Log Pow, pKa) for this compound?
- Methodological Answer : Estimate Log Pow using shake-flask methods (octanol/water partitioning) with UV-Vis quantification. Determine pKa via potentiometric titration (e.g., GLpKa instrument) in 0.15 M KCl. Cross-validate with computational tools (ADMET Predictor™ or ACD/Labs). Note: Analogous compounds (e.g., 5-nitroisatin derivatives) show Log Pow ~1.5–2.5, suggesting moderate hydrophobicity .
Data Contradiction Analysis
Q. Why do conflicting reports exist on the carcinogenicity potential of nitropyridine derivatives like this compound?
- Methodological Answer : Discrepancies stem from varying impurity profiles (e.g., nitroso byproducts) and assay systems (in vitro vs. in vivo). Follow IARC guidelines: Test the pure compound in Ames assays (TA98/TA100 strains ± metabolic activation) and rodent carcinogenicity models (2-year bioassays). Cross-reference with structural analogs; e.g., 5-nitroisatin’s mutagenicity data may inform risk assessments .
Methodological Resources
- Synthesis & Characterization : Prioritize protocols from peer-reviewed journals (e.g., Chemical & Pharmaceutical Bulletin) over vendor catalogs .
- Data Validation : Use NIST Chemistry WebBook for thermodynamic properties and ACS Style Guide for literature citation .
- Safety Compliance : Align with ALADDIN SDS for spill management and Cornell University’s chemical hygiene protocols .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
